1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose

Carbohydrate Chemistry Nucleoside Synthesis Process Development

1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose (CAS 35506-61-7), also known as 3-O-Methyl-1,2-O-(1-methylethylidene)-α-D-ribofuranose, is a protected D-ribose derivative with the molecular formula C₉H₁₆O₅ and a molecular weight of 204.22 g/mol. Its defining structural features are the 1,2-O-isopropylidene acetal protecting group and a 3-O-methyl ether.

Molecular Formula C9H16O5
Molecular Weight 204.22 g/mol
Cat. No. B12396253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose
Molecular FormulaC9H16O5
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC1(OC2C(C(OC2O1)CO)OC)C
InChIInChI=1S/C9H16O5/c1-9(2)13-7-6(11-3)5(4-10)12-8(7)14-9/h5-8,10H,4H2,1-3H3/t5-,6-,7-,8-/m1/s1
InChIKeyRQRJFIDLNKRBQB-WCTZXXKLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose: A Strategic 3-O-Methyl Ribofuranose Building Block for Nucleic Acid Therapeutics


1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose (CAS 35506-61-7), also known as 3-O-Methyl-1,2-O-(1-methylethylidene)-α-D-ribofuranose, is a protected D-ribose derivative with the molecular formula C₉H₁₆O₅ and a molecular weight of 204.22 g/mol [1]. Its defining structural features are the 1,2-O-isopropylidene acetal protecting group and a 3-O-methyl ether. This combination of orthogonal protection and a stable alkyl ether at the 3′-position makes it a versatile intermediate in the synthesis of 3′-O-alkylated nucleoside analogs, a class of compounds with significant therapeutic potential in antiviral and anticancer research [2].

Why Substituting 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose with a Generic Analog Risks Synthesis Failure


Generic substitution of 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose with a closely related analog is not straightforward and carries a high risk of synthetic failure. The presence of both the acid-labile 1,2-O-isopropylidene acetal and the stable 3-O-methyl ether creates a specific and delicate reactivity profile. For example, the 1,2-O-isopropylidene group is crucial for maintaining the furanose ring conformation and directing subsequent stereoselective reactions [1]. Substituting this with a compound containing a different protecting group at the 3-position, such as an acyl group, would not only require a completely different deprotection strategy but also fundamentally alter the stability and reactivity of the molecule under basic or nucleophilic conditions [2]. Furthermore, the 3-O-methyl group is a permanent modification that imparts specific biological properties to the final nucleoside analog, such as chain termination activity. Using a 3′-OH analog would yield an entirely different product with distinct, and often undesired, biological activity. The following evidence details the specific, quantifiable differences that make this compound indispensable for certain research and development pathways.

Quantitative Evidence for 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose Over Its Closest Analogs


Enhanced Synthetic Efficiency: A Higher Yield Route to Key 3-O-Methyl Ribofuranose Intermediates

The synthesis of 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose can be achieved in a significantly higher yield compared to alternative synthetic routes for closely related protected 3-O-methyl ribofuranose intermediates. A direct synthesis from D-ribose, involving the formation of the 2,3-acetonide (a structural analog of the target compound's 1,2-acetonide), proceeds in 93% yield [1]. In contrast, the synthesis of another common protected intermediate, 1,2-di-O-acetyl-5-O-benzoyl-3-O-methyl-D-ribofuranose, from a different starting material (1,2:5,6-di-O-isopropylidene-α-D-allofuranose) requires a 7-step sequence and achieves a considerably lower overall yield of only 30% [2].

Carbohydrate Chemistry Nucleoside Synthesis Process Development

Mechanistic Control: Divergent Radical Fragmentation Pathways Driven by 3-O-Methylation

The presence of a 3-O-methyl group, as found in 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose, fundamentally alters the mechanism of radical-initiated fragmentation reactions compared to analogs with a free 3′-hydroxyl group. Under identical conditions (generation of an α-oxy radical at C3), a 3-O-methyl derivative (a model of the target compound) eliminates a bromine or chlorine radical to yield a 2,3-alkene. This is a stark contrast to the corresponding 3-OH compound, which undergoes heterolytic cleavage and deuterium transfer to yield a furanone product [1].

Enzyme Mechanism Radical Chemistry Ribonucleotide Reductase

Unambiguous Isomeric Purity in 3′-O-Alkylated Nucleoside Synthesis

Using 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose as a starting material ensures the exclusive synthesis of 3′-O-alkylated nucleosides, completely avoiding contamination by the isomeric 2′-O-alkylated products. This is a critical advantage over alternative strategies where a mixture of isomers is often produced and requires difficult separation steps. For instance, a practical and scalable protocol developed using a 3′-O-methyl ribofuranose building block demonstrated the synthesis of 9-(3′-O-methyl-β-D-ribofuranosyl)-6-chloropurine (21) and six other nucleoside analogues in good yields, free from any 2′-isomer contamination [1].

mRNA Vaccines Cap Analogs Antiviral Nucleosides Therapeutic Oligonucleotides

High Purity Specification and Favorable Solubility for Facile Downstream Processing

Commercial sources of 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose routinely meet a high purity specification of ≥98% . This high level of purity is critical for ensuring reproducible results in multi-step synthetic sequences. Furthermore, the compound exhibits a high calculated solubility of 150 g/L in water at 25°C . In contrast, many protected carbohydrate intermediates with more extensive lipophilic protecting groups (e.g., benzoyl, trityl) are significantly less soluble in common reaction media, which can limit reaction concentrations and complicate work-up procedures.

Chemical Procurement Process Chemistry Analytical Chemistry

High-Impact Applications for 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose


Scalable Manufacture of 3′-O-Methyl Nucleoside Analogs for Antiviral and Anticancer Programs

This compound is an ideal starting material for process chemistry groups focused on developing scalable routes to 3′-O-methylated nucleoside drugs. Its high-yield synthesis from inexpensive D-ribose (93% for an analog) provides a cost-effective entry point for multi-kilogram campaigns [1]. The guaranteed regiospecificity for 3′-O-alkylation ensures product homogeneity and simplifies purification, a critical factor in the production of Active Pharmaceutical Ingredients (APIs) [2].

Synthesis of Isomerically Pure Cap Analogs for mRNA Therapeutics

The production of cap analogs for mRNA vaccines and therapeutics requires extreme purity and precise regiochemistry. 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose enables the exclusive synthesis of 3′-O-methylated cap structures, which are essential for the stability and translational efficiency of synthetic mRNA. Using this building block eliminates the risk of contaminating 2′-O-methyl isomers, which would compromise the quality and efficacy of the final mRNA product [1].

Mechanistic Probing of Enzymes with 3′-O-Modified Substrate Analogs

For biochemical research, particularly studies involving enzymes that act on the ribose moiety (e.g., ribonucleotide reductases), this compound serves as a unique precursor for the synthesis of 3′-O-methyl substrate analogs. These analogs can function as chain terminators [1] or, as demonstrated, exhibit distinct radical fragmentation chemistry compared to their 3′-OH counterparts, offering a powerful tool for dissecting complex enzymatic mechanisms [2].

Fundamental Research in Nucleoside Chemistry and Conformational Analysis

The rigid 1,2-O-isopropylidene group is known to constrain the ribose ring into specific conformations, which can be exploited to study the relationship between nucleoside structure and biological activity. This makes the compound a valuable intermediate for synthesizing conformationally locked nucleoside analogs for structure-activity relationship (SAR) studies in both academia and the pharmaceutical industry [1].

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